Whiskey lactone

Flavor Chemistry Sensory Science Analytical Chemistry

(+)-trans-Whiskey lactone (CAS 80041-01-6), a stereospecifically defined γ-butyrolactone (C9H16O2), constitutes the naturally occurring (3S,4R) enantiomer found in oak wood and aged spirits. It is one of four stereoisomers of oak lactone (β-methyl-γ-octalactone), distinguished from its cis-diastereomer and the trans-(3R,4S) enantiomer by unique sensory thresholds and specific aromatic contributions.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 80041-01-6
Cat. No. B7804226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWhiskey lactone
CAS80041-01-6
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCC1C(CC(=O)O1)C
InChIInChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3
InChIKeyWNVCMFHPRIBNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water to < 0.1%;  soluble in hexane to > 50%

Structure & Identifiers


Interactive Chemical Structure Model





Whiskey Lactone (CAS 80041-01-6): High-Purity (+)-trans-Whiskey Lactone Sourcing and Differentiation from Oak Lactone Mixtures


(+)-trans-Whiskey lactone (CAS 80041-01-6), a stereospecifically defined γ-butyrolactone (C9H16O2), constitutes the naturally occurring (3S,4R) enantiomer found in oak wood and aged spirits [1]. It is one of four stereoisomers of oak lactone (β-methyl-γ-octalactone), distinguished from its cis-diastereomer and the trans-(3R,4S) enantiomer by unique sensory thresholds and specific aromatic contributions [2]. While often commercially supplied as a racemic mixture or a mixture of cis and trans isomers, procurement of the pure, stereochemically defined (+)-trans isomer is essential for precise analytical standardization, consistent flavor reconstitution, and reproducible sensory research.

Why Generic Oak Lactone Mixtures Cannot Substitute for Pure (+)-trans-Whiskey Lactone (CAS 80041-01-6) in Analytical and Sensory Applications


Generic substitutions with undefined cis/trans mixtures or racemic whiskey lactone introduce significant variability and error in quantitative analytical methods and sensory studies. The cis and trans diastereomers of whiskey lactone exhibit markedly different sensory detection thresholds—differing by up to a factor of 6.5 in some matrices [1]—and exert opposite modulatory effects on fruity aroma perception [2]. Furthermore, the natural distribution of these isomers in oak wood is highly skewed (77% cis, 23% trans) [3], meaning any substitution of a defined trans-isomer standard with a mixture fundamentally misrepresents the compound's natural occurrence and its specific contribution to flavor. For industrial quality control, regulatory compliance, or academic research requiring reproducible and interpretable data, the use of a chemically defined, high-purity stereoisomer is not interchangeable with a mixture.

Quantitative Differentiation of (+)-trans-Whiskey Lactone (CAS 80041-01-6) from Cis-Whiskey Lactone and Other Oak Lactones


Sensory Detection Threshold: (+)-trans-Whiskey Lactone vs. Cis-Whiskey Lactone in Dilute Alcohol Solution

The detection threshold of pure (+)-trans-whiskey lactone (CAS 80041-01-6) is 130 μg/L in a 12% v/v alcohol solution, whereas its cis-diastereomer has a threshold of 20 μg/L under identical conditions [1]. This 6.5-fold difference in sensory potency is critical for understanding its contribution to the overall aroma profile of aged spirits and wines, where the trans-isomer often exists below its detection threshold, while the cis-isomer is typically supra-threshold [1].

Flavor Chemistry Sensory Science Analytical Chemistry

Sensory Detection Threshold: trans-Whiskey Lactone vs. cis-Whiskey Lactone in Aqueous Solution

An earlier study established the organoleptic threshold for trans-β-methyl-γ-octalactone (trans-whiskey lactone) at 0.067 ppm, compared to 0.79 ppm for the cis-diastereomer [1]. Notably, the relative sensory potency between the two isomers is reversed in this matrix compared to alcoholic solutions, underscoring the importance of defined stereochemistry for application-specific sensory studies. A positive correlation was also observed between the organoleptic evaluation of whisky and the amount of trans-lactone [1].

Flavor Chemistry Sensory Evaluation Beverage Science

Natural Stereoisomeric Ratio in Oak Wood: (+)-trans-Whiskey Lactone Represents Only a Minor Fraction

In a comprehensive chirospecific analysis of oak wood, the naturally occurring stereoisomers of whiskey lactone were found in a distinct ratio: 77% (3S,4S)-cis-whiskey lactone and 23% (3S,4R)-trans-whiskey lactone, which corresponds to (+)-trans-whiskey lactone (CAS 80041-01-6) [1]. This natural scarcity makes the procurement of a high-purity, synthetically derived (+)-trans isomer essential for any study aiming to accurately represent or replicate natural oak aging chemistry.

Natural Product Chemistry Phytochemistry Chiral Analysis

Gas Chromatographic Retention Indices for (+)-trans-Whiskey Lactone on Standard Phases

The compound exhibits specific gas chromatographic retention indices essential for its positive identification in complex matrices. On a polar DB-Wax Etr column, the linear retention index is 1970 [1]. On a non-polar BP-5 column, the linear retention index is 1332 [2]. A separate compendium reports Kovats retention indices of 1612 on OV101, 1629 on DB5, 1720 on OV1701, and 1977 on C20M [3].

Analytical Chemistry GC-MS Chromatography

Modulation of Fruity Aroma Perception: trans-Whiskey Lactone vs. cis-Whiskey Lactone

While both cis- and trans-whiskey lactone diastereoisomers modify the perception of fruity aromas, they do so in distinct and quantifiable ways. Sensory profile analysis revealed that both isomers decrease the intensity of red berry fruit notes, but they also increase the perception of blackberry fruit and spicy descriptors [1]. Furthermore, the addition of trans-whiskey lactone at average wine concentrations (which are below its 130 μg/L detection threshold) contributes to a significant masking effect on the overall fruity expression [1].

Sensory Science Flavor Chemistry Wine Science

Validated Application Scenarios for High-Purity (+)-trans-Whiskey Lactone (CAS 80041-01-6)


Analytical Standard for GC-MS Quantification in Aged Spirits and Wines

Utilize high-purity (+)-trans-whiskey lactone (CAS 80041-01-6) as an external calibration standard for the accurate quantification of this specific stereoisomer in aged beverages using validated GC-MS methods, such as those employing HS-SPME [1]. Its well-defined retention indices on both polar (e.g., DB-Wax Etr, RI 1970) and non-polar (e.g., BP-5, RI 1332) columns ensure unequivocal identification, distinguishing it from the more abundant cis-isomer and other interfering lactones [2][3]. This is critical for research investigating the impact of barrel aging parameters or for industrial quality control where precise compositional data is required.

Sensory Science Studies on the Matrix-Dependent Perception of Oak-Derived Aromas

Employ the pure (+)-trans isomer in sensory analysis experiments, such as detection threshold determination or descriptive analysis, to isolate and quantify its specific contribution to the aroma of alcoholic beverages [1]. The established detection threshold of 130 μg/L in a 12% v/v alcohol solution provides a benchmark for designing experiments that accurately reflect its sub-threshold role in wine and its supra-threshold potential in other spirits [1]. This application avoids the confounding sensory effects of the more potent cis-isomer that is present in undefined commercial mixtures.

Chirospecific Analysis and Authentication of Natural Flavors

Deploy the optically pure (+)-trans-whiskey lactone as a reference standard in enantioselective GC or chiral HPLC methods for the authentication of natural oak extracts and the verification of flavor origin [1]. The natural (3S,4R) configuration of this compound is a marker for authenticity. Its defined 23% abundance relative to the cis-isomer in natural oak [2] provides a benchmark ratio that can be used to detect adulteration with synthetic racemic mixtures or to verify compliance with natural flavoring regulations.

Flavor Reconstitution and Omission Studies for Deconvolution of Complex Aromas

Incorporate pure (+)-trans-whiskey lactone at precisely controlled, sub-threshold concentrations (e.g., <130 μg/L in 12% ethanol) into model wine or spirit solutions to investigate its role in 'masking' or modulating the perception of other volatile compounds, such as fruity esters [1]. This approach is essential for flavor chemists seeking to understand the complex perceptual interactions in aged beverages and to rationally design flavor profiles, a goal unattainable with undefined isomer mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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